![molecular formula C18H15N5O2S B2689963 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-57-9](/img/structure/B2689963.png)
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of phenylpyridazines. This compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a sulfonamide group, which is often associated with antibacterial and diuretic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with para-toluenesulfonic acid . This method ensures the formation of the triazolo-pyridazine core, which is then further functionalized to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core in a shorter reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various therapeutic effects, including reduced inflammation and bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridines: Exhibits activities such as RORγt inverse agonism and JAK1 inhibition.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their antibacterial properties.
Uniqueness
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a triazolo-pyridazine core with a sulfonamide group, which imparts a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Actividad Biológica
4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its diverse pharmacological activities. Its unique structure combines a triazolo-pyridazine core with a sulfonamide group, which is often associated with antibacterial and diuretic properties. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N6O2S, and it has a molecular weight of 368.39 g/mol. The compound features a sulfonamide group that enhances its biological activity by acting as a zinc-binding group (ZBG) in enzyme interactions.
The mechanism of action for this compound involves its ability to inhibit specific enzymes such as carbonic anhydrase (CA) and cholinesterase. By binding to the active sites of these enzymes, it effectively prevents them from catalyzing their respective reactions. This inhibition is crucial for its anticancer properties and potential therapeutic applications in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-468) with an IC50 value of approximately 3.99 µM, indicating potent anticancer properties under hypoxic conditions .
- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest in the G0-G1 and S phases in MDA-MB-468 cells and induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrases (hCAs) has been extensively studied:
Enzyme | Inhibition Constant (K_i) | Comparison |
---|---|---|
hCA I | 94.4 nM | More active than standard inhibitor AAZ (250 nM) |
hCA II | Variable | Dependent on structural modifications |
hCA IX | Significant | Correlates with anticancer activity |
The presence of the sulfonamide group is essential for its inhibitory activity against these enzymes .
Other Pharmacological Activities
Besides anticancer effects, this compound has shown promise in other areas:
- Antibacterial Properties : The sulfonamide moiety is traditionally linked to antibacterial activity, indicating potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, although further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in PMC demonstrated that benzenesulfonamide derivatives with triazole linkers enhanced anticancer activity against glioblastoma cells . The findings indicated that structural modifications could significantly affect potency.
- Structure–Activity Relationship (SAR) : Research focused on SAR revealed that modifications to the lipophilic tail of derivatives improved enzyme inhibition and cytotoxicity against cancer cells . For example, increasing the size and lipophilicity of substituents led to enhanced potency.
- Docking Studies : Molecular docking studies have been employed to understand the interaction between this compound and its target enzymes. These studies provide insights into binding affinities and help predict biological outcomes based on structural variations .
Propiedades
IUPAC Name |
4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-2-8-16(9-3-13)26(24,25)22-15-6-4-14(5-7-15)17-10-11-18-20-19-12-23(18)21-17/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFWJJMXWYQTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.